molecular formula C17H20N4O5 B3567302 (3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(4-nitrophenyl)methanone

(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(4-nitrophenyl)methanone

Cat. No.: B3567302
M. Wt: 360.4 g/mol
InChI Key: CRNDZTRFRUAGPE-UHFFFAOYSA-N
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Description

(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(4-nitrophenyl)methanone), commonly known as DANTPM, is a synthetic compound that belongs to the class of bicyclic diazabicyclooctanes. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of DANTPM involves the inhibition of the above-mentioned enzymes by binding to their active sites. This results in the accumulation of neurotransmitters in the brain, leading to improved cognitive function and reduced symptoms of neurological disorders.
Biochemical and physiological effects:
DANTPM has been shown to exhibit excellent pharmacological properties, including high potency, selectivity, and bioavailability. It has also been found to have low toxicity and is well-tolerated in animal models. In addition, DANTPM has been shown to have good brain penetration, making it a promising candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DANTPM in lab experiments is its high potency and selectivity, which allows for precise targeting of specific enzymes. However, one of the limitations of using DANTPM is its relatively high cost, which can limit its use in large-scale experiments.

Future Directions

There are several potential future directions for research on DANTPM. One area of interest is the development of novel derivatives of DANTPM with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of DANTPM in the treatment of neurological disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of DANTPM and its potential interactions with other drugs.

Scientific Research Applications

DANTPM has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitter levels in the brain and are targets for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

1-[7-acetyl-5-(4-nitrobenzoyl)-1,3,7-triazabicyclo[3.3.1]nonan-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5/c1-12(22)19-8-17(7-18(10-19)11-20(9-17)13(2)23)16(24)14-3-5-15(6-4-14)21(25)26/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNDZTRFRUAGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(CN(C1)CN(C2)C(=O)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(4-nitrophenyl)methanone
Reactant of Route 2
Reactant of Route 2
(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(4-nitrophenyl)methanone
Reactant of Route 3
Reactant of Route 3
(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(4-nitrophenyl)methanone
Reactant of Route 4
Reactant of Route 4
(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(4-nitrophenyl)methanone
Reactant of Route 5
(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(4-nitrophenyl)methanone
Reactant of Route 6
(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(4-nitrophenyl)methanone

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